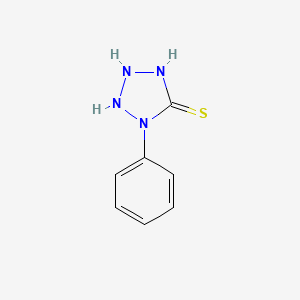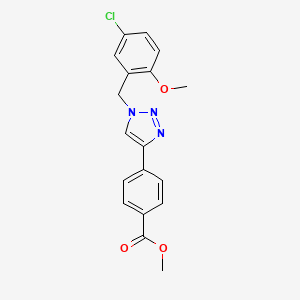
Nlrp3-IN-27
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nlrp3-IN-27 is a small molecule inhibitor that targets the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a protein complex that plays a crucial role in the innate immune system by regulating the activation of caspase-1 and the production of pro-inflammatory cytokines interleukin-1β and interleukin-18 . This compound has gained significant attention due to its potential therapeutic applications in treating various inflammatory and autoimmune diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Nlrp3-IN-27 involves several synthetic steps, including the formation of key intermediates and the final coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for small molecule inhibitors typically involve:
Formation of Key Intermediates: This step may include reactions such as nucleophilic substitution, condensation, and cyclization.
Coupling Reactions: The final product is often obtained through coupling reactions, such as amide bond formation or Suzuki coupling.
Purification: The crude product is purified using techniques like column chromatography, recrystallization, or preparative high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow chemistry techniques to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Nlrp3-IN-27 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the molecule.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer double bonds or oxygen atoms.
Wissenschaftliche Forschungsanwendungen
Nlrp3-IN-27 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the NLRP3 inflammasome and its role in inflammation.
Biology: Investigated for its effects on cellular signaling pathways and immune responses.
Wirkmechanismus
Nlrp3-IN-27 exerts its effects by inhibiting the activation of the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that includes the sensor NLRP3, the adaptor apoptosis-associated speck-like protein, and the effector cysteine protease procaspase-1 . Upon activation, the inflammasome triggers the cleavage of pro-inflammatory cytokines interleukin-1β and interleukin-18, leading to inflammation. This compound specifically targets the NLRP3 protein, preventing its activation and subsequent inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Nlrp3-IN-27 is one of several small molecule inhibitors targeting the NLRP3 inflammasome. Similar compounds include:
CP-456,773: Another NLRP3 inhibitor with a different chemical structure.
Glyburide: A sulfonylurea drug that also inhibits the NLRP3 inflammasome.
Uniqueness
This compound is unique due to its specific binding affinity and selectivity for the NLRP3 protein. This selectivity reduces off-target effects and enhances its therapeutic potential compared to other inhibitors.
Eigenschaften
Molekularformel |
C18H16ClN3O3 |
|---|---|
Molekulargewicht |
357.8 g/mol |
IUPAC-Name |
methyl 4-[1-[(5-chloro-2-methoxyphenyl)methyl]triazol-4-yl]benzoate |
InChI |
InChI=1S/C18H16ClN3O3/c1-24-17-8-7-15(19)9-14(17)10-22-11-16(20-21-22)12-3-5-13(6-4-12)18(23)25-2/h3-9,11H,10H2,1-2H3 |
InChI-Schlüssel |
XUBLPAZNPKXTRN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)CN2C=C(N=N2)C3=CC=C(C=C3)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


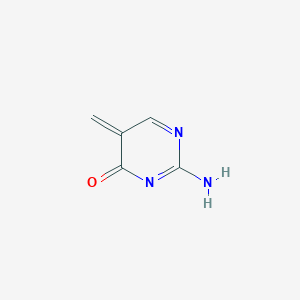

![3-[(1S)-1-hydroxypropyl]phenol](/img/structure/B12363067.png)
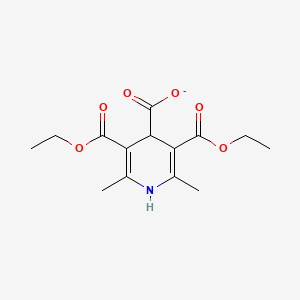

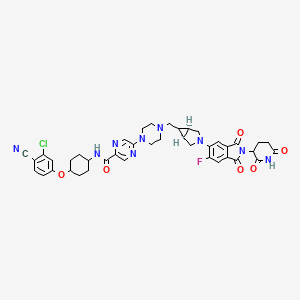
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione](/img/structure/B12363091.png)

![6-chloro-N-[4-[(2R)-3-(4-chloro-3-fluorophenoxy)-2-hydroxypropyl]piperazin-1-yl]quinoline-2-carboxamide](/img/structure/B12363096.png)
![(5S)-14-[(1R)-1-aminoethyl]-5-ethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12363112.png)


![2H-Pyrido[3,4-b]indole-2,3-dicarboxylic acid, 1,3,4,9-tetrahydro-, 2-(9H-fluoren-9-ylmethyl) ester, (3S)-](/img/structure/B12363130.png)
